Pyrazolo[1,5-a]pyrimidine derivative 6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of pyrazole with pyrimidine precursors. One common method includes the reaction of 3-aminopyrazole with isoflavone under microwave irradiation to yield 5,6-diarylpyrazolo[1,5-a]pyrimidines . Another approach involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis .
Industrial Production Methods: Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives focus on optimizing yield and scalability. A reproducible and scalable laboratory method involves the use of iron(III) chloride and polyvinylpyrrolidone to accelerate the addition of pyrazole derivatives to double bonds, followed by intramolecular cyclization .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups, enhancing their chemical and biological properties .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications:
Chemistry: Used as fluorophores in optical applications due to their tunable photophysical properties.
Biology: Serve as chemosensors for detecting ions and molecules.
Medicine: Investigated as potential drugs for treating cancer, inflammatory, and viral diseases.
Industry: Employed in the development of organic light-emitting devices and bio-macromolecular interactions.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For instance, these compounds can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Additionally, they exhibit antibiofilm and anti-quorum-sensing activities by inhibiting human carbonic anhydrase isoforms .
Comparison with Similar Compounds
- 5,6-Diarylpyrazolo[1,5-a]pyrimidines
- 6,7-Diarylpyrazolo[1,5-a]pyrimidines
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one
Uniqueness: Pyrazolo[1,5-a]pyrimidine derivative 6 stands out due to its specific structural modifications that enhance its photophysical properties and biological activities. The presence of electron-donating groups at specific positions on the fused ring improves both absorption and emission behaviors, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H21Cl2N5O5S2 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-2-(methylsulfamoyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H21Cl2N5O5S2/c1-27-38(35,36)24-20(23(32)29-16-10-11-37(33,34)13-16)22-28-12-18(17-4-2-3-5-19(17)26)21(31(22)30-24)14-6-8-15(25)9-7-14/h2-9,12,16,27H,10-11,13H2,1H3,(H,29,32) |
InChI Key |
OGXPEWYKDODYIH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NN2C(=C(C=NC2=C1C(=O)NC3CCS(=O)(=O)C3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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